molecular formula C29H38N2O3 B4143904 N-1-adamantyl-2-[2-(1-adamantylamino)-2-oxoethoxy]benzamide

N-1-adamantyl-2-[2-(1-adamantylamino)-2-oxoethoxy]benzamide

Cat. No.: B4143904
M. Wt: 462.6 g/mol
InChI Key: FZUWMHNCWYMTRG-UHFFFAOYSA-N
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Description

“N-1-adamantyl-2-[2-(1-adamantylamino)-2-oxoethoxy]benzamide” is a compound that has been studied for its potential anti-inflammatory properties . It acts as a dual modulator of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase .


Synthesis Analysis

The synthesis of this compound involves the design of a small library of adamantyl-benzamides, which are potential dual agents, CB2R agonists, and FAAH inhibitors . The new compounds were tested for their CB2R affinity/selectivity and CB2R and FAAH activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a wide chemical space shared by CB2R and FAAH ligands . The compound has a molecular formula of C24H32N2O4 .


Chemical Reactions Analysis

The compound has been tested for its CB2R affinity/selectivity and CB2R and FAAH activity . Derivatives of the compound displayed the best pharmacodynamic profile as CB2R full agonists and FAAH inhibitors .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 412.5 g/mol . It has a molecular formula of C24H32N2O4 .

Mechanism of Action

The compound acts as a dual modulator of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase . The Cannabinoid type 2 receptor (CB2R) is overexpressed in pathologies characterized by inflammation, and its activation counteracts inflammatory states . Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of the main endocannabinoid anandamide; thus, the simultaneous CB2R activation and FAAH inhibition may be a synergistic anti-inflammatory strategy .

Properties

IUPAC Name

N-(1-adamantyl)-2-[2-(1-adamantylamino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O3/c32-26(30-28-11-18-5-19(12-28)7-20(6-18)13-28)17-34-25-4-2-1-3-24(25)27(33)31-29-14-21-8-22(15-29)10-23(9-21)16-29/h1-4,18-23H,5-17H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUWMHNCWYMTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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